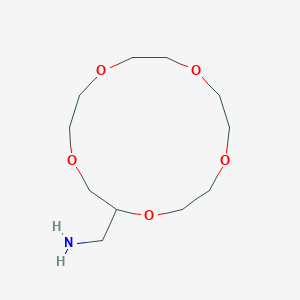

2-Aminomethyl-15-crown-5

Beschreibung

The exact mass of the compound 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCFNQAIMILOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(OCCOCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409740 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83585-56-2 | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminomethyl-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminomethyl-15-crown-5 CAS number and properties

CAS Number: 83585-56-2

Alternate Name: 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine[1][2]

This technical guide provides a comprehensive overview of 2-Aminomethyl-15-crown-5, a functionalized crown ether of significant interest to researchers in chemistry, materials science, and drug development. The document outlines its chemical and physical properties, synthesis and characterization, and key applications, with a focus on its role in ion recognition and transport.

Core Properties

This compound is a derivative of the macrocyclic polyether 15-crown-5 (B104581), featuring a primary amine group attached to the polyether ring via a methylene (B1212753) bridge. This structural modification introduces a reactive site for further functionalization while retaining the inherent cation-binding capabilities of the crown ether macrocycle.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 83585-56-2 | [1][2][3] |

| Molecular Formula | C₁₁H₂₃NO₅ | [1][2][3] |

| Molecular Weight | 249.30 g/mol | [2][3] |

| Appearance | Colorless to light brown liquid | Chem-Impex |

| Boiling Point | 115 °C at 0.08 mmHg | [3] |

| Density | 1.134 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.48 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Purity | ≥94% | [1][2] |

Structural Information

| Identifier | String |

| SMILES | NCC1COCCOCCOCCOCCO1 |

| InChI | 1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2 |

| InChIKey | AGNCFNQAIMILOU-UHFFFAOYSA-N |

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of other aminomethyl crown ethers. A plausible route involves the conversion of the more readily available 2-Hydroxymethyl-15-crown-5.

Generalized Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process starting from 2-Hydroxymethyl-15-crown-5:

-

Conversion of the Hydroxyl Group to a Good Leaving Group: The hydroxyl group of 2-Hydroxymethyl-15-crown-5 is first converted into a better leaving group, for example, by tosylation or mesylation, to facilitate nucleophilic substitution.

-

Nucleophilic Substitution with an Azide (B81097) or Phthalimide (B116566): The resulting tosylated or mesylated intermediate is then reacted with a nitrogen nucleophile, such as sodium azide or potassium phthalimide.

-

Reduction to the Primary Amine: In the final step, the azide or phthalimide group is reduced to the primary amine. For an azide intermediate, this is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄). For a phthalimide intermediate, the Gabriel synthesis using hydrazine (B178648) is a common method.

Characterization Protocols

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the crown ether ring, the methylene bridge, and the amine group. The integration of these signals would confirm the ratio of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and the C-O-C stretching of the ether linkages.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Applications in Research and Development

This compound is a versatile molecule with applications stemming from its ability to selectively bind cations and the presence of a reactive primary amine group.

Ion-Selective Electrodes

A significant application of this compound is in the fabrication of ion-selective electrodes (ISEs). The crown ether moiety acts as an ionophore, selectively binding specific cations within a polymeric membrane. The aminomethyl group provides a convenient handle for covalently attaching the crown ether to the polymer backbone or for modifying its lipophilicity, which can enhance the electrode's performance and longevity.

The diagram below illustrates the general workflow for creating a polymer membrane-based ion-selective electrode using an aminomethyl-functionalized crown ether.

Caption: Workflow for Ion-Selective Electrode Fabrication.

Complexation Chemistry and Ion Transport

The crown ether cavity of this compound is particularly suited for complexing with cations of a specific size, such as Na⁺. This selective binding is fundamental to its use in various separation and extraction processes. The aminomethyl group can be used to immobilize the crown ether onto a solid support for chromatographic applications or to create more complex molecular architectures for targeted ion transport across membranes.

The following diagram illustrates the principle of selective cation binding by this compound, which is the basis for its function in ion transport and sensing.

References

A Technical Guide to 2-Aminomethyl-15-crown-5: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 2-Aminomethyl-15-crown-5, a functionalized macrocyclic polyether. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines generalized experimental protocols for its synthesis and application, and visualizes key workflows. The introduction of an aminomethyl group to the 15-crown-5 (B104581) framework provides a reactive handle for covalent modification, making it a versatile building block in supramolecular chemistry and materials science.

Core Concepts and Properties

Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. The 15-crown-5 structure exhibits a high affinity for sodium ions (Na⁺) due to the complementary size of the cation and the crown's cavity. The pendant aminomethyl group on this compound introduces a primary amine functionality, which can be protonated or used as a nucleophile. This feature allows for pH-switchable binding capabilities and enables the molecule to be covalently linked to polymers, surfaces, or other molecules of interest.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₃NO₅ | [1] |

| Molecular Weight | 249.30 g/mol | [1] |

| CAS Number | 83585-56-2 | [1] |

| Appearance | Liquid | |

| Purity | ≥94% - 95% | [1] |

| Boiling Point | 115 °C at 0.08 mmHg | [2][3] |

| Density | 1.134 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.48 | [2][3] |

Experimental Protocols

While specific proprietary synthesis methods may vary, the following sections detail generalized, literature-derived protocols for the synthesis of functionalized crown ethers and their application in creating ion-selective sensors.

Generalized Synthesis of a Functionalized Benzo-15-crown-5 (B77314) Precursor

The synthesis of aminomethyl-functionalized crown ethers often begins with the creation of a more easily derivatized aromatic crown ether, such as benzo-15-crown-5 (B15C5). This precursor can then be functionalized.

Objective: To synthesize benzo-15-crown-5 via a modified Williamson ether synthesis.

Materials:

-

Catechol

-

Tetraethylene glycol dichloride

-

Sodium hydroxide (B78521) (NaOH)

-

n-Butanol

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

In a multi-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve catechol (1.0 equivalent) in n-butanol.[4]

-

Slowly add an aqueous solution of NaOH (2.1 equivalents) to the stirring catechol solution over 30-40 minutes.[4]

-

Heat the reaction mixture to its boiling point.

-

Add tetraethylene glycol dichloride (1.0 equivalent) dropwise to the boiling reaction mass. The rate of addition is critical to favor intramolecular cyclization over polymerization.[4]

-

Maintain the reaction at boiling temperature for several hours (e.g., 8-10 hours), monitoring the progress via gas-liquid chromatography (GLC).[4]

-

After the reaction is complete, cool the mixture and neutralize it with HCl.

-

Extract the product from the reaction mixture using hexane.[4]

-

Purify the resulting crude benzo-15-crown-5 by recrystallization or column chromatography.

Functionalization and Reduction to an Aminomethyl Derivative

This protocol describes a general pathway to introduce an aminomethyl group onto an aromatic crown ether precursor, such as the benzo-15-crown-5 synthesized above. This is a two-step process involving nitration followed by reduction.

Objective: To synthesize 4'-aminobenzo-15-crown-5.

Materials:

-

Benzo-15-crown-5

-

Concentrated nitric acid (HNO₃)

-

Glacial acetic acid

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Ethanol

-

Hydrogen gas (H₂) source

Procedure: Part A: Nitration

-

Dissolve benzo-15-crown-5 (1 equivalent) in glacial acetic acid.[5]

-

Cool the solution in an ice bath (0-10 °C).

-

Add a solution of concentrated nitric acid in acetic acid dropwise while maintaining the low temperature.[5]

-

Stir the reaction for several hours, then pour it into ice water to precipitate the 4'-nitrobenzo-15-crown-5 product.[5]

-

Filter, wash the solid with cold water, and dry it thoroughly.

Part B: Reduction

-

Suspend the dried 4'-nitrobenzo-15-crown-5 (1 equivalent) in ethanol.[5]

-

Add Pd/C catalyst (typically 10 mol%) to the suspension.[5]

-

Place the mixture under a hydrogen atmosphere using a balloon or a Parr hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature for 12-24 hours until the reduction is complete (monitored by TLC).[5]

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.[5]

-

Remove the solvent (ethanol) under reduced pressure.

-

Recrystallize the resulting solid to yield pure 4'-aminobenzo-15-crown-5.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Application Protocol: Fabrication of an Ion-Selective Electrode (ISE)

The ability of 15-crown-5 derivatives to selectively bind cations makes them excellent ionophores for chemical sensors.

Objective: To prepare and calibrate a PVC membrane ion-selective electrode for detecting specific cations.

Materials:

-

Ionophore (e.g., this compound)

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., o-nitrophenyloctyl ether, NPOE)

-

Tetrahydrofuran (THF), high purity

-

Target ion salt for standard solutions (e.g., NaCl)

-

Ag/AgCl reference electrode

Procedure:

-

Membrane Cocktail Preparation: In a glass vial, dissolve precise amounts of the ionophore (1-2%), PVC (approx. 33%), and the plasticizer (approx. 65%) in a minimal volume of THF. Stir until a homogenous, clear solution is formed.[6]

-

Membrane Casting: Pour the cocktail into a glass ring or dish placed on a smooth glass plate. Allow the THF to evaporate slowly over 24 hours in a dust-free environment to form a transparent, flexible membrane.

-

Electrode Assembly: Cut a small disc from the cast membrane and incorporate it into an electrode body. Add an internal filling solution containing a known concentration of the target ion chloride salt (e.g., 0.01 M NaCl) and an internal Ag/AgCl reference electrode.

-

Conditioning: Soak the assembled electrode in a 0.01 M solution of the target ion for at least 24 hours before use to ensure membrane hydration and potential stability.[6]

-

Calibration: Connect the ISE and an external reference electrode to a potentiometer. Measure the electrode potential (EMF) in a series of standard solutions of the target ion, from low to high concentration (e.g., 1x10⁻⁶ M to 1x10⁻¹ M).

-

Data Analysis: Plot the measured potential (mV) versus the logarithm of the ion activity (or concentration). The linear portion of this curve is the working range of the electrode, and its slope should be close to the Nernstian value (approx. 59 mV per decade for monovalent ions).

Visualizations: Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes related to the synthesis and application of functionalized crown ethers.

Caption: Generalized synthetic pathway for an amino-functionalized benzo-crown ether.

Caption: Experimental workflow for fabricating and calibrating an ion-selective electrode.

References

- 1. scbt.com [scbt.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. alkalisci.com [alkalisci.com]

- 4. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Aminomethyl-15-crown-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminomethyl-15-crown-5, a significant crown ether derivative. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented is crucial for the identification, characterization, and application of this compound in various research and development settings.

Core Spectroscopic Data

The structural integrity and purity of this compound (C₁₁H₂₃NO₅, Molar Mass: 249.30 g/mol ) are confirmed through a combination of spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.80 - 3.50 | m | 17H | -O-CH₂-CH₂-O- and -O-CH- |

| 2.85 | d | 2H | -CH-CH₂ -NH₂ |

| 1.54 | s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 78.5 | -C H-CH₂-NH₂ |

| 71.8 - 70.2 (multiple peaks) | -O-C H₂-C H₂-O- |

| 44.2 | -CH-C H₂-NH₂ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | br, m | N-H stretch (amine) |

| 2920, 2870 | s | C-H stretch (aliphatic) |

| 1600 | w | N-H bend (amine) |

| 1120 | s | C-O-C stretch (ether) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 250 | [M+H]⁺ |

| 232 | [M-NH₃+H]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved from its precursor, 2-hydroxymethyl-15-crown-5 (B1271930). A common synthetic route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source. A detailed, generalized protocol is as follows:

-

Mesylation of 2-Hydroxymethyl-15-crown-5: To a solution of 2-hydroxymethyl-15-crown-5 in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, an equimolar amount of triethylamine (B128534) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

Amination: The resulting mesylate is then reacted with a concentrated aqueous solution of ammonia (B1221849) or a solution of sodium azide (B81097) followed by reduction. The reaction mixture is typically heated to facilitate the substitution.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Characterization Methods

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of at least 300 MHz for protons.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

-

Instrumentation: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is recorded in the positive ion mode.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

Caption: Synthetic pathway for this compound.

References

Cation Binding Capabilities of 2-Aminomethyl-15-crown-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cation binding capabilities of 2-Aminomethyl-15-crown-5, a functionalized crown ether with significant potential in various scientific and therapeutic applications. This document details the principles of its cation selectivity, presents available thermodynamic data for related compounds, outlines detailed experimental protocols for characterization, and visualizes key processes and workflows.

Introduction to this compound

This compound is a derivative of the well-known macrocyclic polyether 15-crown-5 (B104581). The introduction of an aminomethyl group (-CH₂NH₂) to the crown ether framework imparts several unique properties, most notably the ability to modulate its cation binding characteristics and to serve as a versatile anchor for further chemical modifications. The parent 15-crown-5 is known for its affinity for cations with ionic radii complementary to its cavity size, particularly sodium (Na⁺)[1]. The addition of the aminomethyl sidearm introduces a potential secondary binding site and alters the electronic and conformational properties of the crown ether, influencing its selectivity and stability in complex formation.

The presence of the primary amine group also opens avenues for its application in drug delivery systems, where it can be conjugated to pharmaceutical agents, and in the development of ion-selective sensors and membranes[1][2][3]. Understanding the precise nature of its cation binding is crucial for harnessing its full potential in these fields.

Cation Binding Principles

The cation binding of this compound is governed by the principles of host-guest chemistry. The crown ether acts as the "host," encapsulating a "guest" cation within its central cavity. The stability of the resulting complex is determined by several factors:

-

Size-Fit Relationship: The compatibility between the ionic radius of the cation and the cavity size of the 15-crown-5 ring is a primary determinant of binding strength. The 15-crown-5 cavity is particularly well-suited for cations like Na⁺.

-

Electrostatic Interactions: The electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen and nitrogen atoms of the crown ether is a major driving force for complexation.

-

Role of the Aminomethyl Sidearm: The aminomethyl group can participate in cation coordination, potentially increasing the stability of the complex, a phenomenon known as the "lariat effect." The flexibility of this arm allows it to fold over and interact with the complexed cation.

-

Solvent Effects: The nature of the solvent plays a critical role in the thermodynamics of complexation. Polar solvents can compete with the crown ether for coordination to the cation, thereby affecting the stability of the complex.

Data Presentation: Thermodynamic Parameters of Cation Complexation

| Ligand | Cation | Solvent | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| 1-Aza-15-crown-5 | Li⁺ | Methanol | 2.65 | -15.1 | -22.6 | -7.5 |

| Na⁺ | Methanol | 3.98 | -22.7 | -33.9 | -11.2 | |

| K⁺ | Methanol | 3.49 | -19.9 | -38.5 | -18.6 | |

| 15-Crown-5 | Na⁺ | Methanol | 3.31 | -18.9 | -28.0 | -9.1 |

| K⁺ | Methanol | 3.42 | -19.5 | -40.6 | -21.1 |

Note: This data is for illustrative purposes and is derived from studies on related crown ethers. Experimental determination is required for this compound.

Experimental Protocols

The determination of cation binding capabilities of crown ethers involves a variety of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not extensively published, the general synthesis of aza-crown ethers provides a foundational approach. A plausible synthetic route involves the reaction of a diol with a tosylated or halogenated diamine under high-dilution conditions to favor cyclization over polymerization.

A more specific approach for introducing the aminomethyl side group could involve the following conceptual steps:

-

Synthesis of a Precursor Crown Ether: A 15-crown-5 derivative with a functional group suitable for conversion to an aminomethyl group (e.g., a hydroxymethyl or a protected aminomethyl group) is synthesized.

-

Functional Group Transformation: The precursor functional group is then converted to the aminomethyl group. For instance, a hydroxymethyl group can be converted to a tosylate, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine.

It is crucial to employ high-dilution techniques and an appropriate template cation (like Na⁺) to maximize the yield of the desired macrocycle.

Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

Methodology:

-

Electrode Calibration: Calibrate a combination pH electrode or an ion-selective electrode (ISE) using standard buffer solutions or standard solutions of the cation of interest.

-

Solution Preparation: Prepare a solution of the ligand (this compound) of known concentration in a suitable solvent (e.g., methanol, water). The solution should also contain a background electrolyte to maintain constant ionic strength.

-

Titration: Titrate this solution with a standard solution of the metal salt of interest. The titrant should also contain the same background electrolyte.

-

Data Acquisition: Record the potential (mV) or pH as a function of the volume of titrant added.

-

Data Analysis: The stability constants are calculated from the titration curve by using specialized software that fits the data to a model of the complexation equilibria.

Caption: Workflow for Potentiometric Titration.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the complexation by monitoring the chemical shift changes of the ligand or cation upon binding.

Methodology:

-

Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the ligand (this compound) and varying concentrations of the metal salt.

-

Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample. If the cation has a suitable NMR active nucleus (e.g., ²³Na), its spectrum can also be monitored.

-

Data Analysis: The changes in chemical shifts of the protons or carbons of the crown ether are plotted against the metal/ligand molar ratio. The stability constant can be determined by fitting this data to a binding isotherm equation.

Caption: Workflow for NMR Titration Experiment.

Determination of Thermodynamic Parameters

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.

-

Sample Preparation: Prepare solutions of the ligand (in the sample cell) and the metal salt (in the syringe) in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.

-

Titration: Perform a series of injections of the metal salt solution into the ligand solution.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The raw data is integrated to obtain a titration curve of heat change per injection versus the molar ratio of metal to ligand. This curve is then fitted to a binding model to extract K, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

-

ΔG = -RT ln(K)

-

ΔG = ΔH - TΔS

-

Caption: Workflow for Isothermal Titration Calorimetry.

If the complexation process results in a change in the UV-Vis absorption spectrum of the crown ether (often requiring a chromophoric group to be present), this technique can be used to determine the stability constant.

Methodology:

-

Spectral Scan: Obtain the UV-Vis spectrum of the free ligand.

-

Titration: Prepare a solution of the ligand of known concentration in a cuvette. Add small aliquots of a concentrated solution of the metal salt and record the UV-Vis spectrum after each addition.

-

Data Analysis: Monitor the change in absorbance at a specific wavelength where the change is most significant. The stability constant can be determined by analyzing the absorbance changes as a function of the metal ion concentration using methods such as the Benesi-Hildebrand plot.

Applications in Drug Development and Research

The unique properties of this compound make it a promising candidate for various applications in drug development and biomedical research:

-

Targeted Drug Delivery: The aminomethyl group can be used to covalently link the crown ether to a drug molecule. The crown ether moiety can then target specific tissues or cells that have a high concentration of a particular cation, leading to localized drug release.

-

Ion Channel Modulation: Crown ethers can interact with and modulate the function of ion channels. This compound could be explored for its potential to selectively block or activate specific ion channels, which is a key strategy in the treatment of various diseases.

-

Bio-sensing: The ability to selectively bind cations can be harnessed to develop sensitive and selective biosensors for the detection of biologically important metal ions. The aminomethyl group allows for easy immobilization onto sensor surfaces.

-

Phase Transfer Catalysis: In synthetic organic chemistry, crown ethers are used as phase transfer catalysts to transport ionic reagents into organic phases. The functionalized nature of this compound could allow for its use in more complex catalytic systems.

Conclusion

This compound is a functionalized crown ether with significant potential stemming from its cation binding capabilities and the versatility of its aminomethyl group. While specific thermodynamic data for its cation complexes are yet to be extensively reported, the established principles of crown ether chemistry and the detailed experimental protocols outlined in this guide provide a solid foundation for its further investigation and application. The ability to fine-tune its properties through chemical modification makes it a valuable tool for researchers in supramolecular chemistry, materials science, and drug development. Further studies to quantify its binding affinities with a range of cations are essential to fully unlock its potential in these exciting fields.

References

Solubility Profile of 2-Aminomethyl-15-crown-5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethyl-15-crown-5 is a functionalized crown ether, a class of macrocyclic polyethers known for their ability to selectively bind cations. This property makes them valuable in a range of applications, including phase transfer catalysis, ion-selective electrodes, and as components in drug delivery systems. The aminomethyl group on the 15-crown-5 (B104581) macrocycle introduces a reactive handle for further chemical modification and can influence its solubility characteristics, which are critical for its application in organic synthesis, formulation, and analytical chemistry. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in research and development.

This technical guide provides a summary of the available solubility information for this compound in common organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of a logical workflow for solubility assessment in a research context.

Physicochemical Properties of this compound

Before delving into its solubility, it is pertinent to note some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₂₃NO₅ |

| Molecular Weight | 249.30 g/mol |

| Appearance | Colorless to light brown liquid |

| Boiling Point | 115 °C at 0.08 mmHg |

| Density | 1.134 g/mL at 25 °C |

Solubility Data

The following table summarizes the expected qualitative solubility of this compound. It is strongly recommended that researchers experimentally verify the solubility for their specific application and conditions.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Expected to be Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Expected to be Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Expected to be Miscible |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Expected to be Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Expected to be Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Expected to be Soluble |

| Benzene | C₆H₆ | Nonpolar | Expected to be Soluble |

| Toluene | C₇H₈ | Nonpolar | Expected to be Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Expected to be Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is ensured when a separate liquid phase of the crown ether is visible after thorough mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved phase to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microdroplets.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of inert gas (e.g., nitrogen) can also be used to facilitate evaporation.

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the residue of this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as:

-

g/mL: (mass of residue in g) / (volume of sample withdrawn in mL)

-

g/100 g solvent: [(mass of residue in g) / (mass of solvent in the withdrawn sample in g)] x 100

-

mol/L: (moles of residue) / (volume of sample withdrawn in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound and its implications in a research and development setting.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its chemical structure suggests good solubility in a wide range of common organic solvents, particularly those with moderate to high polarity. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific needs. This information is crucial for leveraging the unique properties of this compound in various scientific and industrial applications, from advancing synthetic methodologies to developing novel drug delivery systems.

An In-depth Technical Guide to the Safety and Handling of 2-Aminomethyl-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-Aminomethyl-15-crown-5, a specialized crown ether with significant applications in coordination chemistry, molecular recognition, and biomedical research.[1][2] Due to its unique cation-binding capabilities, this compound is increasingly utilized in the development of ion-selective electrodes, extraction processes, and advanced materials.[1] Adherence to strict safety protocols is essential when working with this and related compounds.

Physicochemical and Hazard Information

This compound is a colorless to light brown liquid at room temperature.[1] Its fundamental properties and hazard classifications are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83585-56-2 | [3] |

| Molecular Formula | C₁₁H₂₃NO₅ | [3] |

| Molecular Weight | 249.30 g/mol | [3] |

| Appearance | Colorless to light brown liquid | [1] |

| Boiling Point | 115 °C at 0.08 mmHg | [3] |

| Density | 1.134 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.48 (lit.) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Source: Sigma-Aldrich Safety Data Sheet[3]

Health Hazard Information

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |

3.2. Engineering Controls

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating the substance or when there is a potential for aerosol generation. Emergency eyewash stations and safety showers must be readily accessible.

3.3. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

3.4. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

4.2. Spill Response

For a minor spill, the following procedure should be followed by trained personnel wearing appropriate PPE. For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Spill Neutralization and Cleanup:

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Neutralization: For spills of this amine-containing compound, a weak acid such as citric acid can be cautiously used for neutralization. Always perform a small test to ensure the reaction is not overly vigorous. Use pH paper to confirm neutralization.

-

Absorption: Once contained and neutralized, absorb the material completely.

-

Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water.

-

Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste in accordance with institutional and local regulations.

Experimental Protocol: Use in Ion-Selective Electrodes

Objective: To prepare a PVC membrane ion-selective electrode for the potentiometric determination of a specific cation.

Materials:

-

This compound (ionophore)

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)

-

Tetrahydrofuran (THF) - high purity

-

Internal reference solution (e.g., 0.01 M solution of the target cation chloride)

-

Ag/AgCl internal reference electrode

-

Electrode body

Procedure:

-

Membrane Cocktail Preparation:

-

In a clean, dry glass vial, dissolve a precise weight of this compound, PVC, and the plasticizer in a minimal amount of THF. A typical weight ratio might be 1-2% ionophore, ~33% PVC, and ~65% plasticizer.

-

Stir the mixture until all components are fully dissolved and a homogenous, viscous solution is obtained.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, clean glass ring or dish.

-

Allow the THF to evaporate slowly in a dust-free environment (e.g., a covered container with a small opening) for approximately 24 hours to form a transparent, flexible membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane and affix it to the end of the electrode body.

-

Fill the electrode body with the internal reference solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the body, in contact with the internal solution.

-

-

Conditioning:

-

Condition the newly assembled ISE by soaking it in a 0.01 M solution of the target cation for several hours (or overnight) before use.

-

-

Calibration and Measurement:

-

Calibrate the electrode using a series of standard solutions of the target cation of known concentrations.

-

Measure the potential (mV) of each standard solution against a suitable external reference electrode.

-

Plot the potential versus the logarithm of the cation activity/concentration to generate a calibration curve.

-

Use the calibration curve to determine the concentration of the target cation in unknown samples.

-

Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Collection: Collect all waste solutions and contaminated materials (e.g., gloves, pipette tips, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

-

Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain.

Logical Relationships in Safety and Handling

The core principles of safely handling this compound involve a hierarchical approach to risk mitigation.

By implementing these safety and handling procedures, researchers can effectively manage the risks associated with this compound and utilize its unique properties in their scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.

References

Methodological & Application

Application Notes and Protocols for 2-Aminomethyl-15-crown-5 in Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Aminomethyl-15-crown-5 as an ionophore in the fabrication of ion-selective electrodes (ISEs). Crown ethers are well-established as highly effective ionophores due to their ability to selectively form stable complexes with specific cations.[1][2] The 15-crown-5 (B104581) cavity is particularly suitable for complexing with monovalent cations like Na⁺ and K⁺. The introduction of an aminomethyl group to the crown ether structure can influence its complexation behavior and potentially enhance its selectivity and sensitivity in potentiometric sensors.[3]

This document details the expected performance characteristics based on analogous 15-crown-5 derivatives, a generalized experimental protocol for the preparation and measurement using a this compound based ISE, and visual representations of the experimental workflow and sensing mechanism.

Performance Characteristics of 15-Crown-5 Derivative-Based Ion-Selective Electrodes

The performance of an ion-selective electrode is defined by several key parameters, including its linear concentration range, the slope of its potentiometric response, the limit of detection, response time, and its selectivity over interfering ions. While specific performance data for this compound is not extensively documented in publicly available literature, the following table summarizes representative data from ISEs incorporating other 15-crown-5 derivatives. This information serves as a valuable benchmark for the expected performance of an electrode based on this compound.

| Ionophore | Primary Ion | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Response Time (s) | Key Selectivity Coefficients (log Kpotprimary, interferent) |

| Benzo-15-crown-5 | K⁺ | 1.0 x 10⁻⁴ - 1.0 x 10⁻² | 56 ± 3 | 1.0 x 10⁻⁶ | 20 - 30 | No interference observed from Li⁺, Na⁺, NH₄⁺, Mg²⁺, Ca²⁺, and others at 1.0 x 10⁻³ M K⁺.[4] |

| Benzo-15-crown-5 | Pb²⁺ | 1.0 x 10⁻⁵ - 1.0 x 10⁻³ | 29.7 ± 0.5 | 8.4 x 10⁻⁶ | ~25 | - |

| N-(4'-benzo-15-crown-5-ether)-anthracene-9-imine | K⁺ | - | - | - | ~5 | log KpotK⁺, NH₄⁺ = -2.59[5] |

| 2,3-Naphtho-15-crown-5 | K⁺ | - | 53-56 | 10⁻⁵.³ | - | Higher K⁺ selectivity compared to benzo-15-crown-5.[6] |

Experimental Protocols

This section provides a detailed, generalized methodology for the fabrication and use of a this compound based PVC membrane ion-selective electrode.

I. Reagents and Materials

-

Ionophore: this compound

-

Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (B1215562) (DBP)

-

Lipophilic Additive (Optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Solvent: Tetrahydrofuran (THF), high purity

-

Internal Filling Solution: 0.01 M solution of the target ion (e.g., NaCl or KCl)

-

Standard Solutions: A series of standard solutions of the target ion covering the expected concentration range (e.g., 10⁻⁶ M to 10⁻¹ M)

-

Conditioning Solution: 0.01 M solution of the target ion

II. Preparation of the Ion-Selective Membrane Cocktail

-

In a clean, small glass vial, dissolve the following components in approximately 5 mL of THF:

-

This compound (Ionophore): ~1-2% (w/w)

-

PVC (Matrix): ~33% (w/w)

-

o-NPOE (Plasticizer): ~64-65% (w/w)

-

KTpClPB (Lipophilic Additive, optional): ~0.5-1% (w/w)

-

-

Stir the mixture at room temperature until all components are completely dissolved, resulting in a homogenous and transparent solution.[1]

III. Fabrication of the Ion-Selective Electrode

-

Electrode Body Preparation: Cut a PVC or glass tube to the desired length (e.g., 10 cm). Ensure one end is smooth and polished.

-

Membrane Casting:

-

Method A (Dip Coating): Dip the polished end of the electrode body into the membrane cocktail solution. Withdraw the tube slowly and allow the solvent to evaporate in a dust-free environment for about 30 minutes. Repeat this process 3-4 times to form a uniform membrane of adequate thickness.[1]

-

Method B (Petri Dish Casting): Pour the membrane cocktail into a flat-bottomed glass petri dish. Cover the dish loosely to allow for slow evaporation of THF over at least 24 hours. Once the membrane has formed and the solvent has completely evaporated, a small disc can be cut out and glued to the end of the electrode body using a PVC-THF slurry.[7]

-

-

Internal Filling and Reference Electrode:

-

Fill the electrode body with the internal filling solution (e.g., 0.01 M NaCl).

-

Insert an Ag/AgCl wire as the internal reference electrode, ensuring it is immersed in the filling solution.

-

-

Conditioning: Before use, condition the newly fabricated electrode by soaking it in a 0.01 M solution of the target ion for at least 12-24 hours. This step is crucial for hydrating the membrane and stabilizing the electrode potential.[1][7]

IV. Electrode Calibration and Measurement

-

Setup: Connect the ion-selective electrode and an external reference electrode (e.g., Ag/AgCl) to a high-impedance ion meter or pH/mV meter.

-

Calibration:

-

Prepare a series of standard solutions of the target ion (e.g., from 10⁻⁶ M to 10⁻¹ M).

-

Start with the lowest concentration standard solution. Immerse the electrodes in the solution and stir gently.

-

Record the stable potential reading (in mV).

-

Rinse the electrodes with deionized water and gently pat dry between measurements.

-

Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

-

Plot the measured potential (mV) against the logarithm of the ion activity (or concentration) to generate a calibration curve. From this curve, determine the linear range, slope, and limit of detection.[1]

-

-

Sample Measurement:

-

Pre-treat the sample if necessary to adjust pH and ionic strength.

-

Immerse the calibrated ion-selective electrode and the reference electrode into the sample solution.

-

Record the stable potential reading.

-

Determine the concentration of the target ion in the sample using the previously generated calibration curve.[1]

-

Visualizations

The following diagrams illustrate the experimental workflow for fabricating the ion-selective electrode and the underlying principle of ion detection.

Caption: Experimental workflow for the fabrication and use of a this compound based ion-selective electrode.

Caption: Principle of ion detection at the membrane-solution interface.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Machine Learning Models for Ion-Selective Electrode Cation Sensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Functionalization of 2-Aminomethyl-15-crown-5 for Advanced Sensor Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2-Aminomethyl-15-crown-5, a versatile macrocyclic compound, for the development of sophisticated sensor systems. The primary amino group of this molecule serves as a key reactive handle for its covalent attachment to a variety of sensor platforms, enabling the detection of a wide range of analytes, particularly metal ions.

Introduction to this compound in Sensor Technology

Crown ethers are renowned for their ability to selectively bind cations, with the specificity of this interaction being largely determined by the size of the macrocyclic ring. The 15-crown-5 (B104581) ether cavity is particularly well-suited for the complexation of sodium (Na⁺) and other similarly sized ions. The presence of a primary aminomethyl group on the this compound scaffold provides a crucial point of attachment for covalent immobilization onto sensor surfaces or for the conjugation of signaling moieties, such as fluorophores. This adaptability makes it a valuable building block in the design of chemosensors for applications in environmental monitoring, biomedical diagnostics, and pharmaceutical analysis.

Functionalization Strategies for Sensor Development

The primary amine of this compound allows for its incorporation into sensor systems through several robust and well-established chemical reactions. The choice of functionalization strategy depends on the nature of the sensor platform (e.g., gold nanoparticles, silicon surfaces, polymer matrices) and the desired signaling mechanism (e.g., optical, electrochemical).

Amide Coupling

Amide bond formation is a widely used and reliable method for immobilizing this compound onto surfaces functionalized with carboxylic acid groups. This is typically achieved using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

Reductive Amination

Reductive amination provides an effective means of attaching this compound to surfaces modified with aldehyde or ketone functionalities. The reaction proceeds through the formation of a Schiff base (imine) intermediate, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Thiol-Maleimide Coupling

For sensor platforms that can be functionalized with maleimide (B117702) groups, the primary amine of this compound can be first reacted with a thiol-containing linker. The resulting thiol-functionalized crown ether can then be covalently attached to the maleimide-activated surface via a Michael addition reaction.

Synthesis of Fluorescent Probes

The aminomethyl group can be readily derivatized with a variety of fluorophores to create fluorescent chemosensors. For instance, reaction with a fluorophore containing an isothiocyanate or N-hydroxysuccinimide ester group will yield a fluorescently labeled crown ether that can signal the presence of a target analyte through changes in its emission properties upon ion binding.

Quantitative Data Summary

The performance of sensors based on functionalized this compound can be quantified by various parameters, including their binding affinity for target analytes and their limit of detection. The following tables summarize representative quantitative data for crown ether-based sensors.

| Sensor Type | Analyte | Association Constant (Kₐ) | Limit of Detection (LOD) | Reference |

| Fluorescent Chemosensor | K⁺ | (3.8 ± 1.3) x 10⁹ M⁻² | 10⁻⁶ M | [1] |

| Colorimetric (AuNP-based) | K⁺ | Not Reported | 7.6 µM - 0.14 mM | [2] |

| Ion-Selective Electrode | K⁺ | Not Reported | 1 x 10⁻⁶ M | [3] |

| Fluorescent Chemosensor | Cu²⁺ | Not Reported | 0.56 µM |

Table 1: Performance Metrics of Crown Ether-Based Sensors. Note: Data may not be specific to this compound but is representative of 15-crown-5 derivatives.

| Functionalization Method | Surface/Molecule | Coupling Efficiency | Stability | Characterization Techniques |

| Amide Coupling | Carboxylated Gold Nanoparticles | High | High (stable amide bond) | FTIR, XPS, UV-Vis |

| Reductive Amination | Aldehyde-modified Silicon Surface | Moderate to High | High (stable secondary amine) | AFM, Contact Angle, XPS |

| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | High | Moderate | NMR, Mass Spectrometry, Fluorescence Spectroscopy |

Table 2: Overview of Functionalization Methods and Characterization.

Experimental Protocols

The following are detailed protocols for key experiments related to the functionalization of this compound for sensor applications.

Protocol 1: Immobilization of this compound onto a Carboxylated Surface via Amide Coupling

Objective: To covalently attach this compound to a sensor surface functionalized with carboxylic acid groups.

Materials:

-

Carboxyl-terminated self-assembled monolayer (SAM) on a gold or silicon substrate

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphate buffered saline (PBS), pH 7.4

-

Nitrogen gas stream

Procedure:

-

Surface Activation: a. Prepare a solution of 0.1 M EDC and 0.05 M NHS in anhydrous DMF. b. Immerse the carboxylated substrate in the EDC/NHS solution for 1 hour at room temperature to activate the carboxyl groups. c. Rinse the substrate thoroughly with DMF and then ethanol to remove excess reagents. d. Dry the substrate under a gentle stream of nitrogen.

-

Crown Ether Immobilization: a. Prepare a 10 mM solution of this compound in anhydrous DMF. b. Immerse the activated substrate in the this compound solution and incubate for 4-6 hours at room temperature. c. After incubation, rinse the substrate sequentially with DMF, ethanol, and PBS to remove any non-covalently bound crown ether. d. Dry the functionalized substrate under a gentle stream of nitrogen.

-

Characterization: a. Confirm the successful immobilization using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen and ether carbon signals, and Fourier-Transform Infrared (FTIR) spectroscopy to observe the appearance of amide bond vibrations.

Protocol 2: Synthesis of a Fluorescent Chemosensor by Labeling this compound with a Fluorophore

Objective: To synthesize a fluorescent ion sensor by reacting this compound with a commercially available fluorophore.

Materials:

-

This compound

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH) for chromatography

Procedure:

-

Reaction Setup: a. In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMSO. b. Add 1.1 equivalents of triethylamine to the solution to act as a base. c. In a separate vial, dissolve 1 equivalent of FITC in anhydrous DMSO.

-

Coupling Reaction: a. Slowly add the FITC solution to the this compound solution with constant stirring. b. Allow the reaction to proceed overnight at room temperature in the dark to prevent photobleaching of the fluorophore.

-

Purification: a. Monitor the reaction progress using thin-layer chromatography (TLC). b. Once the reaction is complete, concentrate the reaction mixture under reduced pressure. c. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. d. Collect the fractions containing the desired fluorescently labeled crown ether and evaporate the solvent.

-

Characterization: a. Confirm the structure of the product using ¹H NMR and mass spectrometry. b. Characterize the photophysical properties of the synthesized sensor, including its absorption and emission spectra, in the presence and absence of target metal ions to evaluate its sensing performance.

Visualizations of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the functionalization and application of this compound based sensors.

Caption: Workflow for amide coupling of this compound.

Caption: Signaling pathway for a fluorescent crown ether sensor.

References

Application Notes and Protocols: 2-Aminomethyl-15-crown-5 as an Ionophore for Sodium Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethyl-15-crown-5 is a macrocyclic polyether that serves as a highly selective ionophore for sodium ions (Na⁺).[1] The 15-crown-5 (B104581) ether structure possesses a cavity size that is complementary to the ionic radius of the sodium ion, facilitating the formation of a stable host-guest complex.[2][3] This selective binding capability makes it a valuable component in the development of sensors for the accurate quantification of sodium ions in various matrices, which is critical in clinical diagnostics, environmental monitoring, and pharmaceutical research. The aminomethyl group provides a reactive handle for covalent attachment to other molecules or surfaces, such as fluorescent probes or polymer membranes, enabling the design of diverse sensing platforms.[1]

Principle of Operation

The functionality of this compound as a sodium ionophore is predicated on its ability to selectively encapsulate Na⁺ ions. This interaction is primarily based on ion-dipole forces between the cation and the oxygen atoms lining the crown ether cavity. When incorporated into a sensor, this selective binding event is transduced into a measurable signal.

-

In Ion-Selective Electrodes (ISEs): When embedded in a polymeric membrane, the selective complexation of Na⁺ by this compound at the membrane-sample interface generates a potential difference. The magnitude of this potential is proportional to the activity of sodium ions in the sample, as described by the Nernst equation.

-

In Fluorescent Sensors: The aminomethyl group allows for the conjugation of the crown ether to a fluorophore. The binding of Na⁺ can modulate the fluorescence properties of the attached dye through mechanisms such as photoinduced electron transfer (PET), leading to a change in fluorescence intensity or a spectral shift that can be correlated to the sodium ion concentration.

Applications

The selective recognition of sodium ions by this compound enables its use in a variety of applications:

-

Biomedical and Clinical Diagnostics: Measurement of sodium ion concentrations in biological fluids like blood, urine, and intracellular fluids.

-

Pharmaceutical Analysis: Monitoring sodium content in drug formulations and infusion solutions.

-

Environmental Monitoring: Assessing water quality by determining sodium ion levels.

-

Research: Development of novel sodium-selective sensors and investigation of sodium ion transport across membranes.

Quantitative Data Summary

Table 1: Typical Performance Characteristics of Sodium-Selective Electrodes Based on 15-Crown-5 Derivatives

| Parameter | Typical Value |

| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |

| Slope (Sensitivity) | ~58 mV/decade at 25°C |

| Limit of Detection | 10⁻⁵ to 10⁻⁶ M |

| Response Time | < 30 seconds |

| pH Range | 3 - 10 |

Table 2: Potentiometric Selectivity Coefficients (log KpotNa⁺,M) of a Sodium-Selective Electrode Based on a Benzo-15-crown-5 Derivative

| Interfering Ion (M) | log KpotNa⁺,M |

| K⁺ | -1.5 |

| Li⁺ | -2.0 |

| NH₄⁺ | -2.2 |

| Ca²⁺ | -2.5 |

| Mg²⁺ | -2.8 |

Note: A smaller log KpotNa⁺,M value indicates a higher selectivity for Na⁺ over the interfering ion M.

Experimental Protocols

Protocol 1: Fabrication of a Sodium-Selective PVC Membrane Electrode

This protocol describes the preparation of a sodium-selective electrode using this compound as the ionophore.

Materials:

-

This compound (Ionophore)

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP, or o-nitrophenyl octyl ether - o-NPOE)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), high purity

-

Internal Filling Solution (e.g., 0.1 M NaCl)

-

Ag/AgCl wire (internal reference electrode)

-

Glass or PVC electrode body

Procedure:

-

Membrane Cocktail Preparation:

-

In a clean, dry glass vial, dissolve PVC (e.g., 33 mg), plasticizer (e.g., 66 mg), this compound (e.g., 1 mg), and KTCPB (e.g., 0.5 mg) in approximately 1.5 mL of THF.

-

Mix thoroughly until all components are fully dissolved.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, clean glass petri dish.

-

Cover the dish loosely to allow for slow evaporation of THF over 24-48 hours. This will result in a transparent, flexible membrane.

-

-

Electrode Assembly:

-

Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

-

Securely mount the membrane disc at the tip of the electrode body.

-

-

Filling and Conditioning:

-

Fill the electrode body with the internal filling solution (0.1 M NaCl).

-

Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.

-

Condition the assembled electrode by soaking it in a 0.1 M NaCl solution for at least 12 hours before use.

-

Protocol 2: Fluorometric Determination of Sodium Ions

This protocol outlines a general procedure for using a fluorescent sensor construct incorporating this compound for sodium ion detection. The aminomethyl group would first need to be chemically conjugated to a suitable fluorophore.

Materials:

-

This compound-fluorophore conjugate

-

Stock solution of the conjugate in a suitable solvent (e.g., DMSO)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Standard solutions of NaCl of varying concentrations

-

Solutions of potential interfering ions (e.g., KCl, LiCl, CaCl₂, MgCl₂)

-

Fluorometer

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of sodium chloride solutions in the buffer with concentrations spanning the expected measurement range.

-

Prepare solutions of interfering ions at a concentration relevant to the sample matrix.

-

-

Fluorescence Measurement:

-

In a cuvette, add the buffer solution and a small aliquot of the this compound-fluorophore conjugate stock solution to achieve the desired final concentration.

-

Record the baseline fluorescence spectrum.

-

Add aliquots of the standard NaCl solutions to the cuvette, mix well, and record the fluorescence spectrum after each addition.

-

To assess selectivity, perform similar titrations with solutions of interfering ions.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths as a function of Na⁺ concentration to generate a calibration curve.

-

Determine the limit of detection (LOD) and the selectivity coefficients based on the fluorescence response to sodium and interfering ions.

-

Visualizations

Caption: Signaling pathway of sodium ion detection.

Caption: Experimental workflow for ISE fabrication and measurement.

References

Application Notes and Protocols: 2-Aminomethyl-15-crown-5 in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomethyl-15-crown-5 is a unique macrocyclic polyether featuring a 15-membered ring with five oxygen atoms and a reactive primary amine group. This structure endows it with the ability to selectively bind cations, particularly Na⁺, and to be conjugated to various molecules and materials.[1] In drug delivery, these properties are leveraged to create "smart" systems that can release therapeutic agents in response to specific physiological stimuli, such as changes in pH or ion concentration, which are often characteristic of pathological environments like tumors.[2][3]

The primary amine handle allows for the covalent attachment of this compound to drug molecules, polymers, or nanoparticles through stable amide bonds.[4] When incorporated into a drug delivery system, the crown ether can act as a "gatekeeper," controlling the release of the encapsulated drug.[5] In a neutral physiological environment (pH 7.4), the gate might be "closed." However, in the acidic microenvironment of a tumor or within the endosomes of cancer cells (pH 5.0-6.8), protonation of the crown ether's oxygen atoms or the aminomethyl group can alter its conformation, leading to the "opening" of the gate and the release of the drug.[6][7] Similarly, changes in local ion concentrations can trigger drug release through competitive binding within the crown ether cavity.[8][9]

These application notes provide an overview of the utility of this compound in stimuli-responsive drug delivery systems and offer detailed, exemplary protocols for the synthesis, characterization, and evaluation of such systems.

Key Applications

-

pH-Responsive Drug Delivery: The amine group and ether oxygens of this compound are susceptible to protonation at lower pH values, leading to conformational changes that can trigger the release of a drug payload. This makes it an ideal component for targeting the acidic microenvironments of tumors and inflammatory tissues.[2][10]

-

Ion-Responsive Drug Delivery: The 15-crown-5 (B104581) cavity has a high affinity for sodium ions (Na⁺).[1] This property can be exploited to design drug delivery systems that release their cargo in response to local changes in ion concentrations.

-

Targeted Nanoparticle Systems: The aminomethyl group provides a convenient point of attachment for conjugating the crown ether to the surface of nanoparticles (e.g., silica (B1680970), gold, or polymeric nanoparticles).[11] These functionalized nanoparticles can then be loaded with therapeutic agents, and the crown ether acts as a stimuli-responsive gatekeeper.[5]

Quantitative Data Summary

The following tables present representative quantitative data for a hypothetical this compound-functionalized nanoparticle system loaded with the model anti-cancer drug, Doxorubicin (B1662922) (DOX). These values are based on typical data reported for similar stimuli-responsive crown ether-based drug delivery systems.[8][12]

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles (AM-15-C-5-NPs)

| Parameter | Value |

| Average Hydrodynamic Diameter (nm) | 150 ± 10 |

| Polydispersity Index (PDI) | 0.18 ± 0.05 |

| Zeta Potential (mV) at pH 7.4 | -25 ± 5 |

| Zeta Potential (mV) at pH 5.5 | -10 ± 3 |

Table 2: Doxorubicin (DOX) Loading and Encapsulation Efficiency

| Parameter | Value |

| Drug Loading Content (DLC) (%) | 8.5 ± 1.2 |

| Encapsulation Efficiency (EE) (%) | 75 ± 5.8 |

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100 EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Table 3: In Vitro DOX Release Profile

| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | 5.2 ± 0.8 | 15.8 ± 1.5 |

| 4 | 10.1 ± 1.1 | 35.2 ± 2.1 |

| 8 | 15.6 ± 1.3 | 55.9 ± 2.8 |

| 12 | 20.3 ± 1.9 | 70.1 ± 3.2 |

| 24 | 28.9 ± 2.5 | 85.4 ± 3.9 |

| 48 | 35.1 ± 3.1 | 92.3 ± 4.1 |

Table 4: In Vitro Cytotoxicity (MTT Assay) against HeLa Cells

| Formulation | IC₅₀ (µg/mL DOX equivalent) |

| Free DOX | 0.8 ± 0.1 |

| AM-15-C-5-NPs (pH 7.4) | 5.2 ± 0.6 |

| AM-15-C-5-NPs (pH 5.5) | 1.5 ± 0.2 |

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and evaluation of a this compound-based drug delivery system. These protocols are exemplary and may require optimization for specific nanoparticles and drugs.

Protocol 1: Synthesis of this compound Functionalized Silica Nanoparticles (AM-15-C-5-SiNPs)